4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
The compound “4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound . It is likely to be a derivative of piperidine, which is a widely used building block in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of such a compound could potentially involve the use of techniques such as Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the tert-butyl ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Scientific Research Applications
Synthesis of Sedridines, Ethylnorlobelols, and Coniine
The compound demonstrates significant versatility as a chiral building block for the synthesis of biologically active alkaloids. Its enantiomers are used in the stereoselective preparation of sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine through a reagent-based differentiation. This showcases its potential in creating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005).
Activation of Small-Conductance Ca2+-Activated K+ Channels
A derivative, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been identified as a selective activator of small-conductance Ca2+-activated K+ (SK) channels, particularly the SK1 subtype. This compound facilitates the study of the role of SK channels in cellular physiology and highlights the compound's utility in pharmacological research, offering insights into the design of SK channel modulators with potential therapeutic benefits (Hougaard et al., 2009).
Asymmetric Synthesis and Further Elaboration of Piperidines
The compound serves as a precursor in the Claisen rearrangement to piperidine derivatives, demonstrating its role in the general and versatile route to optically pure piperidines. These derivatives are critical intermediates for the synthesis of a broad range of amines containing a substituted piperidine subunit, highlighting its importance in the synthesis of complex organic molecules (Acharya & Clive, 2010).
Preparation and Reactivity of Piperidinedione Derivatives
The framework of piperidinedione derivatives, including the compound , has been explored for its reactivity and potential in synthesizing compounds with pharmacological interest. This research underlines the compound's utility as a synthetic intermediate in the preparation of a variety of biologically active molecules, including those with antiepileptic and herbicidal properties (Ibenmoussa et al., 1998).
Future Directions
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGIVRGDXYYMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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